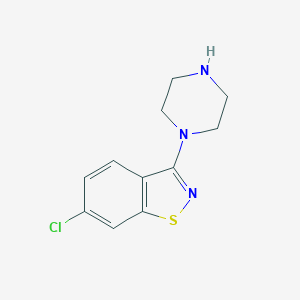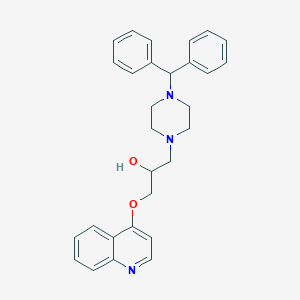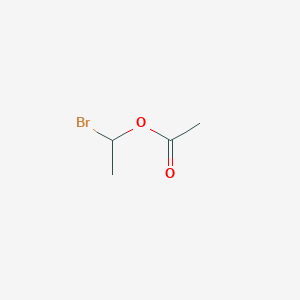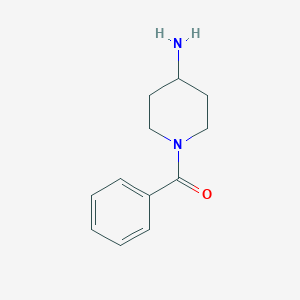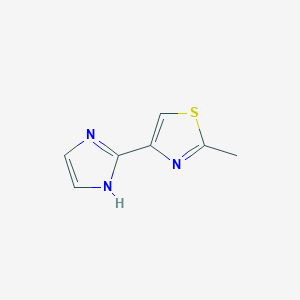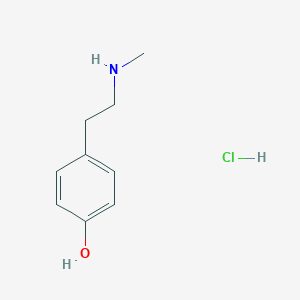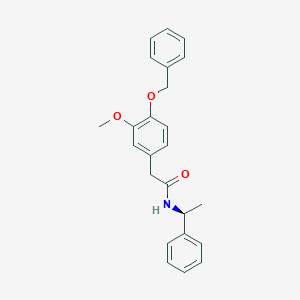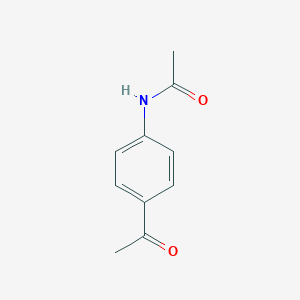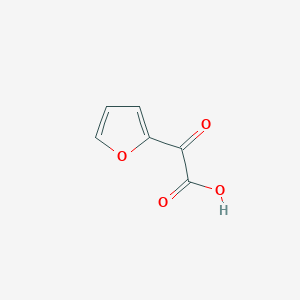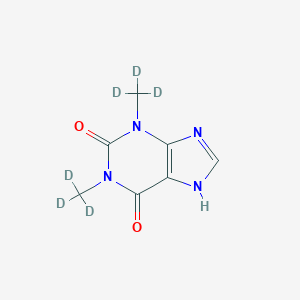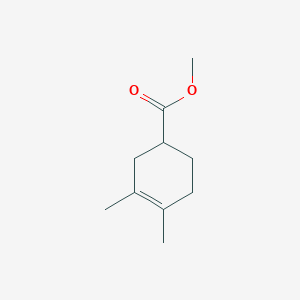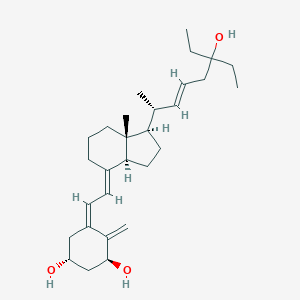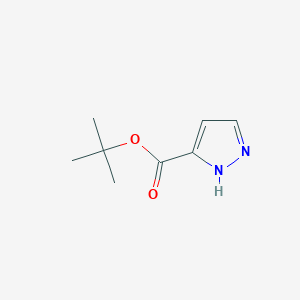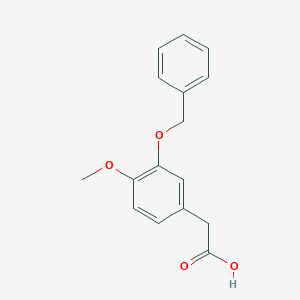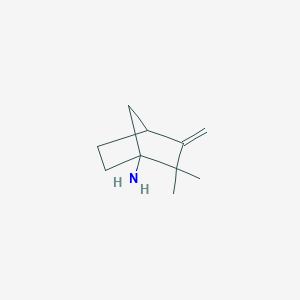
2,2-Dimethyl-3-methylenenorbornan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-methylenenorbornan-1-amine, commonly known as DMMA, is a cyclic amine that has gained significant attention from the scientific community due to its unique chemical structure and potential applications. DMMA is a derivative of norbornene, a bicyclic hydrocarbon that is widely used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
DMMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMMA is in the field of organic synthesis. DMMA can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. DMMA has also been studied for its potential use in the development of new materials, such as liquid crystals and conducting polymers.
Wirkmechanismus
The mechanism of action of DMMA is not well understood. However, it is believed that DMMA acts as a nucleophile and can react with various electrophiles, such as carbonyl compounds and halogens. DMMA can also undergo ring-opening reactions, leading to the formation of various products.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMMA has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that DMMA can reduce the severity of symptoms in animal models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DMMA has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in high purity and yield. DMMA is also stable under normal laboratory conditions. However, DMMA has some limitations for lab experiments. It is highly reactive and can react with various electrophiles, making it difficult to control the reaction. DMMA is also toxic and should be handled with care.
Zukünftige Richtungen
For the study of DMMA include the development of new synthetic methods and the study of its mechanism of action.
Synthesemethoden
DMMA can be synthesized via a multistep process that involves the reaction of norbornene with various reagents. One of the most common methods for synthesizing DMMA is the reaction of norbornene with dimethylamine in the presence of a catalytic amount of palladium. This method yields DMMA in high purity and yield.
Eigenschaften
CAS-Nummer |
150963-99-8 |
|---|---|
Produktname |
2,2-Dimethyl-3-methylenenorbornan-1-amine |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-8-4-5-10(11,6-8)9(7,2)3/h8H,1,4-6,11H2,2-3H3 |
InChI-Schlüssel |
DMELIBGVYFEADI-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
Kanonische SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
Synonyme |
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



